Corwin (hemifumarate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Corwin (hemifumarate) involves the reaction of Xamoterol with fumaric acid. The process typically includes the following steps:
Preparation of Xamoterol: Xamoterol is synthesized through a series of chemical reactions involving the condensation of appropriate precursors.
Formation of Hemifumarate Salt: Xamoterol is then reacted with fumaric acid under controlled conditions to form the hemifumarate salt.
Industrial Production Methods
Industrial production of Corwin (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Xamoterol: Large-scale chemical reactors are used to synthesize Xamoterol.
Salt Formation: The synthesized Xamoterol is then reacted with fumaric acid in industrial reactors to produce Corwin (hemifumarate) in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Corwin (hemifumarate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Corwin (hemifumarate) has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of beta1-adrenergic receptor agonists.
Biology: It is employed in research on beta1-adrenergic receptors and their role in biological processes.
Medicine: It is investigated for its potential therapeutic effects on cardiac arrhythmias and other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
Corwin (hemifumarate) exerts its effects by selectively binding to and activating beta1-adrenergic receptors. This activation leads to the stimulation of intracellular signaling pathways, including the production of cyclic AMP (cAMP). The increased cAMP levels result in various physiological effects, such as increased heart rate and contractility .
Comparison with Similar Compounds
Similar Compounds
Xamoterol: The parent compound of Corwin (hemifumarate), also a beta1-adrenergic receptor agonist.
Bisoprolol hemifumarate: Another beta1-adrenergic receptor agonist used in the treatment of hypertension and angina pectoris.
Aliskiren hemifumarate: Used for improved oral drug delivery and treatment of hypertension.
Uniqueness
Corwin (hemifumarate) is unique due to its specific binding affinity and selectivity for beta1-adrenergic receptors. This selectivity makes it a valuable tool for studying the effects of beta1-adrenergic stimulation on cardiac function and arrhythmogenesis .
Properties
Molecular Formula |
C17H29N3O5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane |
InChI |
InChI=1S/C16H25N3O5.CH4/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;/h1-4,14,17,20-21H,5-12H2,(H,18,22);1H4 |
InChI Key |
VMYDWSDPTYCIEN-UHFFFAOYSA-N |
Canonical SMILES |
C.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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